molecular formula C17H20N4O6 B7790814 Riboflavin binding protein from chicken egg white

Riboflavin binding protein from chicken egg white

Cat. No.: B7790814
M. Wt: 376.4 g/mol
InChI Key: AUNGANRZJHBGPY-MBNYWOFBSA-N
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Description

Riboflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various metabolic processes in the body. It is essential for the conversion of food into energy and the maintenance of overall health. Riboflavin is a key component of coenzymes involved with the growth of cells, energy production, and the breakdown of fats, steroids, and medications . Natural sources of riboflavin include meat, fish, eggs, dairy products, green vegetables, mushrooms, and almonds .

Chemical Reactions Analysis

Types of Reactions: Riboflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor of the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are involved in redox reactions of cell metabolism .

Common Reagents and Conditions: Common reagents used in riboflavin reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .

Major Products: The major products formed from riboflavin reactions are FMN and FAD, which play key roles in various biochemical processes, including energy metabolism and cellular respiration .

Comparison with Similar Compounds

  • Thiamin (B1)
  • Niacin (B3)
  • Pyridoxine (B6)
  • Flavin mononucleotide (FMN)
  • Flavin adenine dinucleotide (FAD)

Riboflavin stands out due to its specific role in energy metabolism and its involvement in a wide range of biochemical processes .

Biological Activity

Riboflavin binding protein (RBP) is a significant component of chicken egg white, playing a crucial role in the transport and availability of riboflavin (vitamin B2) essential for embryonic development. This article explores the biological activity of RBP, including its binding properties, structural characteristics, and physiological roles.

Overview of Riboflavin Binding Protein

RBP is a phosphoglycoprotein with a molecular weight of approximately 29.4 kDa, found predominantly in chicken egg white at concentrations around 0.09% . It binds riboflavin tightly in a 1:1 molar ratio, facilitating its transport to the developing embryo . The protein is synthesized in the oviduct and liver of hens, with variations in glycosylation patterns influencing its function .

Binding Properties

RBP exhibits strong binding affinity for riboflavin and other small molecules, such as biotin and metal ions (Cu²⁺ and Fe³⁺). The binding interactions modify the spectral properties of these ligands, which can be quantitatively analyzed using techniques such as circular dichroism (CD) and fluorescence spectroscopy .

Table 1: Binding Affinity of RBP to Various Ligands

LigandBinding RatioBinding Affinity
Riboflavin1:1High
Biotin1:1Moderate
Cu²⁺VariableModerate
Fe³⁺VariableModerate

Structural Characteristics

The crystal structure of RBP reveals a ligand-binding domain characterized by a high degree of cross-linking through disulfide bridges. The presence of phosphorylated motifs is essential for vitamin uptake . The ligand-binding domain's configuration is influenced by these structural features, allowing for effective riboflavin binding .

Figure 1: Crystal Structure of RBP

Crystal Structure

Physiological Role

RBP serves multiple physiological functions:

  • Nutrient Transport : It transports riboflavin through the bloodstream into the egg, ensuring that the developing embryo has sufficient access to this vital nutrient .
  • Embryonic Development : By providing riboflavin, RBP supports critical metabolic processes during embryogenesis, impacting energy production and growth .
  • Bacterial Growth Inhibition : RBP may act as a scavenger for riboflavin, potentially preventing bacterial growth within the egg environment .

Case Studies and Research Findings

Several studies have demonstrated the functional significance of RBP:

  • Bitter Inhibition : RBP has been identified as a selective inhibitor for bitter compounds such as quinine and caffeine. It reduces bitterness perception significantly when used as an oral rinse prior to tasting these substances .
  • Receptor Interaction : Research indicates that RBP interacts with lipoprotein receptors in avian oocytes. This interaction is essential for the uptake of yolk precursors during oocyte development .
  • Variability Among Species : Investigations into different avian species show variability in the concentration and effectiveness of RBP in binding riboflavin, suggesting evolutionary adaptations in nutrient transport mechanisms .

Properties

IUPAC Name

7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNGANRZJHBGPY-MBNYWOFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-88-5
Record name riboflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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